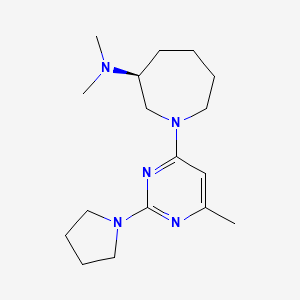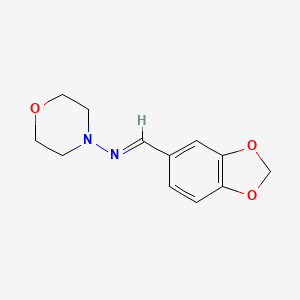
2-(benzyloxy)-1-naphthaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthaldehyde derivatives are crucial in organic synthesis, serving as intermediates for the production of complex molecules, including pharmaceuticals, agrochemicals, and materials. The oxime functionality, when introduced to naphthaldehyde, enhances its reactivity, enabling various chemical transformations.
Synthesis Analysis
The synthesis of naphthaldehyde derivatives can involve metal-free benzannulation of 1,7-diynes, leading to unexpected 1-aroyl-2-naphthaldehydes, which are precursors to fused aza-heterocycles (Wang et al., 2017). Organo-selenium reagents have been employed for radical ring-opening and intramolecular cyclization, offering a tunable synthesis pathway for 1-naphthaldehydes (Miao & Huang*, 2009).
Molecular Structure Analysis
Molecular structure analyses often focus on the characterization of the compound through spectroscopic methods and computational chemistry to understand its conformation and reactivity.
Chemical Reactions and Properties
Naphthaldehyde oximes participate in diverse chemical reactions, such as cycloadditions, which are crucial for synthesizing heterocyclic compounds. For instance, intramolecular cycloadditions of 2-(alkenyloxy)benzaldehyde arylhydrazones via 1,3-dipolar tautomers have been reported (Shimizu et al., 1982).
Applications De Recherche Scientifique
Catalytic Applications
Research has shown that compounds related to 2-(benzyloxy)-1-naphthaldehyde oxime can play a significant role in catalysis. For instance, oxovanadium(IV) complexes derived from naphthol derivatives, such as 2-hydroxy-1-naphthaldehyde, have been used as efficient catalysts for the enantioselective oxidative couplings of naphthols, demonstrating potential in asymmetric synthesis and catalysis (S. Hon et al., 2001).
Organic Synthesis
The versatility of naphthalene derivatives in organic synthesis has been highlighted through various studies. A novel approach involving the benzannulation of 1,7-diynes led to the unexpected formation of 1-aroyl-2-naphthaldehydes, showcasing a new method for synthesizing complex naphthalene-based structures with potential applications in materials science and pharmaceuticals (Ai‐Fang Wang et al., 2017).
Environmental Applications
Compounds akin to 2-(benzyloxy)-1-naphthaldehyde oxime have been explored for environmental applications, such as the detection of carbonyl compounds in water samples. A new fluorescent probe based on a naphthalene derivative was developed for sensitive detection of aldehydes and ketones, illustrating the potential of these compounds in environmental monitoring and analysis (S. Houdier et al., 2000).
Safety and Hazards
While specific safety data for “2-(benzyloxy)-1-naphthaldehyde oxime” is not available, safety data for similar compounds like benzaldehyde indicate that they can be harmful if swallowed and cause skin irritation . It’s important to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Orientations Futures
Recent research has focused on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, the versatility and scope of the oxime ligation are being expanded for rapid bioconjugation to disulfide-rich peptides . These developments could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .
Propriétés
IUPAC Name |
(NE)-N-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSLXIRMVBKLE-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(benzyloxy)naphthalen-1-yl]-N-hydroxymethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)
![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)


![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)